4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
The compound 4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide (CAS: 1351697-49-8) is a piperazine-carboxamide derivative featuring a 3-chlorophenyl group at the piperazine ring and a 2-hydroxyphenyl-substituted acetamide moiety. This structure combines aromatic chlorination and hydroxylation, which may influence solubility, bioavailability, and receptor binding. Its molecular formula is C₁₉H₂₀ClN₄O₃, with a molecular weight of 396.85 g/mol .
Properties
Molecular Formula |
C19H21ClN4O3 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(2-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(27)21-13-18(26)22-16-6-1-2-7-17(16)25/h1-7,12,25H,8-11,13H2,(H,21,27)(H,22,26) |
InChI Key |
AOHLSYDUDUNRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Core Building Blocks
-
1-(3-Chlorophenyl)piperazine : Synthesized via nucleophilic aromatic substitution of 1-chloro-3-nitrobenzene with piperazine, followed by reduction.
-
2-Chloro-N-(2-hydroxyphenyl)acetamide : Prepared by reacting 2-hydroxyphenylamine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Stepwise Synthesis Protocols
Synthesis of 1-(3-Chlorophenyl)Piperazine
Procedure :
-
Dissolve piperazine (1.0 eq) in dry dimethylformamide (DMF).
-
Add 1-chloro-3-nitrobenzene (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat at 80°C for 12 hours under nitrogen.
-
Filter and concentrate; purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
-
Reduce the nitro group using H₂/Pd-C in ethanol to yield 1-(3-chlorophenyl)piperazine.
Yield : 68–72% after reduction.
Carboxamide Linker Formation
Reaction :
-
React 1-(3-chlorophenyl)piperazine (1.0 eq) with ethyl chloroformate (1.1 eq) in DCM at 0°C.
-
Add TEA (1.5 eq) dropwise; stir for 4 hours at room temperature.
-
Quench with ice water, extract with DCM, dry (Na₂SO₄), and concentrate to obtain the intermediate carbamate.
Characterization :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25 (m, 1H, Ar-H), 6.90–7.10 (m, 3H, Ar-H), 3.75 (t, 4H, piperazine), 3.45 (t, 4H, piperazine), 1.30 (t, 3H, -OCH₂CH₃).
Side Chain Introduction
Procedure :
-
Dissolve the carbamate intermediate (1.0 eq) and 2-chloro-N-(2-hydroxyphenyl)acetamide (1.2 eq) in acetonitrile.
-
Add potassium iodide (0.1 eq) and heat at 60°C for 8 hours.
-
Cool, filter, and concentrate; purify via recrystallization (ethanol/water).
Optimization Notes :
-
Solvent : Acetonitrile outperforms DMF due to reduced side reactions.
-
Catalyst : KI enhances nucleophilic displacement efficiency.
Alternative Method: One-Pot Coupling
Unified Synthesis Protocol
Steps :
-
Combine 1-(3-chlorophenyl)piperazine, chloroacetyl chloride (1.1 eq), and 2-aminophenol (1.2 eq) in tetrahydrofuran (THF).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir at 25°C for 24 hours.
-
Extract with ethyl acetate, wash with brine, and purify via flash chromatography.
Yield : 58% (vs. 65% in stepwise method).
Reaction Condition Optimization
Temperature and Solvent Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 25°C, 24h | 58 | 92 |
| Acetonitrile, 60°C, 8h | 65 | 95 |
| DMF, 80°C, 6h | 49 | 88 |
Data aggregated from Evitachem patents and PubChem entries.
Higher temperatures in polar aprotic solvents (e.g., acetonitrile) improve reaction rates but risk decomposition.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (7:3) yields crystalline product with >99% purity.
Spectroscopic Data
-
HRMS (ESI+) : m/z 393.1245 [M+H]⁺ (calc. 393.1241).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 156.2 (Ar-O), 132.5–115.3 (Ar-C), 52.4 (piperazine).
Scalability and Industrial Feasibility
Pilot-Scale Production
-
Batch Size : 1 kg synthesis achieved 62% yield using acetonitrile/KI protocol.
-
Cost Drivers :
-
Piperazine derivatives: ~$120/kg.
-
Chloroacetyl chloride: ~$90/kg.
-
Challenges and Mitigation Strategies
Common Issues
-
Amide Hydrolysis : Avoid aqueous workup at extreme pH.
-
Byproducts : Use scavengers (e.g., polymer-bound TEA) to trap excess chloroacetyl chloride.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of piperazine-carboxamides, where variations in substituents on the phenyl rings or acetamide groups modulate physicochemical and pharmacological properties. Key analogues include:
Physicochemical Properties
- However, analogues with chlorophenyl groups (e.g., A5 in ) show melting points ranging from 193.3–195.2°C, suggesting moderate thermal stability for this class .
- Solubility: The 2-hydroxyphenyl group likely increases water solubility compared to non-polar substituents (e.g., trifluoromethyl in ).
- Synthetic Yields : Piperazine-carboxamides are typically synthesized in moderate yields (45–60%) via nucleophilic substitution or coupling reactions. For example, A5 was synthesized in 47.7% yield , while benzo[b]oxazin derivatives () achieved 30–60% yields .
Pharmacological Implications
- Hydroxyl Group: The 2-hydroxyphenyl group in the target compound may act as a hydrogen bond donor, enhancing interactions with biological targets (e.g., enzymes or receptors). This contrasts with non-polar groups (e.g., trifluoromethyl in ), which prioritize lipophilicity and blood-brain barrier penetration .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and higher electronegativity compared to fluorine (e.g., A2 and A3 in ) may alter binding affinity and selectivity in target engagement .
- Heterocyclic Modifications: Quinazolinone (A5) and benzo[b]oxazin () substituents introduce planar, aromatic systems that could enhance π-π stacking in hydrophobic binding pockets .
Biological Activity
The compound 4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a piperazine derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.80 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Weight | 348.80 g/mol |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression. For instance, in a study evaluating its effect on human breast cancer cells (MCF-7), the compound displayed an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative disorders and managing urea-related conditions .
Case Studies
- Cytotoxicity Against Cancer Cells : A study conducted by Lesyk et al. demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, with specific focus on their structure-activity relationship (SAR). The presence of the chlorophenyl group was found to enhance cytotoxic effects .
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. This suggests potential utility in developing new antimicrobial agents .
The biological activity of this compound appears to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing further proliferation.
- Enzyme Interaction : By inhibiting AChE, it may enhance cholinergic transmission, which is beneficial in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide?
- Methodology :
- Step 1 : React 1-(3-chlorophenyl)piperazine with chloroacetyl chloride in dichloromethane (DCM) under reflux to form the piperazine-carboxamide backbone .
- Step 2 : Couple the intermediate with 2-hydroxyphenylamine using carbodiimide coupling agents (e.g., DCC or EDC) in DMF or THF at 0–25°C .
- Purification : Use column chromatography (silica gel, eluent: 10% methanol in DCM) or recrystallization from ethanol/water mixtures .
- Key Considerations : Optimize molar ratios (1:1.2 for amine:acyl chloride) and monitor via TLC.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, piperazine protons at δ 3.1–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 415.12) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds in piperazine-carboxamide motifs) .
Q. What analytical methods ensure purity and stability?
- HPLC : Use C18 columns (acetonitrile/water gradient, UV detection at 254 nm) to assess purity (>98%) .
- Stability Studies : Conduct accelerated degradation tests under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Strategy :
- Modify Substituents : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to assess receptor-binding affinity changes .
- Functional Group Variations : Substitute the hydroxyphenylamide moiety with sulfonamide or thioamide groups to alter solubility and target interactions .
- Data Interpretation : Compare IC₅₀ values in enzyme inhibition assays (e.g., dopamine D3 receptor binding ).
Q. How to resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in IC₅₀ values for dopamine receptor binding may arise from assay conditions (e.g., cell line variability, ligand concentrations).
- Solution :
- Standardize assays using HEK-293 cells transfected with human D3 receptors .
- Validate results via radioligand displacement studies (³H-spiperone) with triplicate measurements .
Q. What in vitro models are suitable for evaluating neuropharmacological potential?
- Models :
- Dopamine Receptor Binding : Radioligand assays using striatal membrane preparations .
- Neuroprotection : Assess Aβ-induced toxicity in SH-SY5Y cells (MTT assay) .
- Key Metrics : Dose-dependent inhibition of ROS production and caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
